Dansylalanyllysine chloromethyl ketone

Description

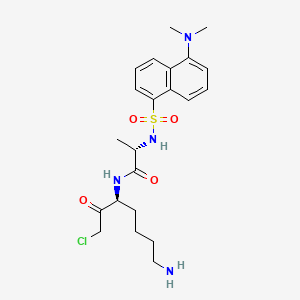

Dansylalanyllysine chloromethyl ketone (DALK-CK) is a synthetic chloromethyl ketone derivative designed as an irreversible enzyme inhibitor, primarily targeting serine proteases. The compound features a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which confers fluorescence properties, enabling its use in tracking protease activity in biochemical assays . The chloromethyl ketone moiety reacts covalently with the active-site histidine or cysteine residues of target enzymes, forming a stable thioether or ether bond, thereby inactivating the enzyme .

Properties

CAS No. |

70592-17-5 |

|---|---|

Molecular Formula |

C22H31ClN4O4S |

Molecular Weight |

483.0 g/mol |

IUPAC Name |

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanamide |

InChI |

InChI=1S/C22H31ClN4O4S/c1-15(22(29)25-18(20(28)14-23)10-4-5-13-24)26-32(30,31)21-12-7-8-16-17(21)9-6-11-19(16)27(2)3/h6-9,11-12,15,18,26H,4-5,10,13-14,24H2,1-3H3,(H,25,29)/t15-,18-/m0/s1 |

InChI Key |

VPPOMDLMCYDXIU-YJBOKZPZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansylalanyllysine chloromethyl ketone typically involves the following steps:

Peptide Bond Formation: Coupling of the dansylated lysine with alanine.

Chloromethyl Ketone Formation: Introduction of the chloromethyl ketone group to the peptide.

These reactions are usually carried out under controlled conditions, often involving the use of protecting groups to prevent unwanted side reactions. Common reagents include dansyl chloride for the dansylation step and chloromethyl ketone derivatives for the final step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Dansylalanyllysine chloromethyl ketone undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can react with the chloromethyl group.

Oxidation: Mild oxidizing agents can be used to modify the dansyl group.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .

Scientific Research Applications

Dansylalanyllysine chloromethyl ketone has a wide range of applications in scientific research:

Biochemistry: Used to study enzyme mechanisms, particularly serine proteases.

Cell Biology: Employed in experiments to inhibit specific proteases and study their role in cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.

Analytical Chemistry: Utilized in fluorescence-based assays due to its dansyl group.

Mechanism of Action

The primary mechanism of action of dansylalanyllysine chloromethyl ketone involves the inhibition of serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing its substrate, allowing researchers to study the enzyme’s role in various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Chloromethyl Ketone Derivatives

Key Observations:

- Specificity: DALK-CK’s dansyl group enhances its utility in fluorescence-based assays compared to non-fluorescent analogs like TLCK or TPCK .

- Reactivity : Chloromethyl ketones with aromatic conjugates (e.g., tosyl in TLCK/TPCK) exhibit higher thiol reactivity than aliphatic variants, as demonstrated in antibacterial chloromethyl ketones . DALK-CK’s dansyl group may further modulate reactivity due to electron-withdrawing effects.

- Therapeutic Potential: Cysteine-targeting chloromethyl ketones (e.g., N-acetyl-S-farnesyl-Cys-CK) show potent anti-leukemic activity, suggesting structural flexibility for drug design .

Mechanistic Differences in Enzyme Inhibition

- Serine vs. Cysteine Proteases : While DALK-CK and TLCK/TPCK target serine proteases, derivatives like N-acetyl-S-farnesyl-Cys-CK inhibit cysteine proteases by alkylating active-site thiols .

- Kinetics : Irreversible inhibitors like TLCK and DALK-CK exhibit time-dependent inhibition, whereas reversible analogs (e.g., leupeptin) require continuous presence .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.